molecular formula C20H23ClN2O3S B296189 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B296189
M. Wt: 406.9 g/mol
InChI Key: GABYSTARTIZKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to the activation of various signaling pathways that promote cell survival and proliferation. 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit the activation of primary human B cells and reduce the production of cytokines such as IL-6 and TNFα. In addition, 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its high potency and specificity for BTK. This makes it an attractive candidate for combination therapy with other targeted agents. However, one limitation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of BTK inhibition on normal B-cell function are not fully understood and require further investigation.

Future Directions

There are several potential future directions for the development of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the evaluation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the investigation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the development of more potent and soluble BTK inhibitors may improve the efficacy and tolerability of this class of agents.

Synthesis Methods

The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with piperidine-1-carboxylic acid to form the piperidine derivative. Finally, the chloro group is introduced by reacting the piperidine derivative with thionyl chloride. The resulting product is purified through column chromatography to obtain 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in high purity.

Scientific Research Applications

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell viability and induction of apoptosis in cancer cells. 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has also been evaluated in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, and has shown promising results in overcoming resistance to these agents.

properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14-6-8-17(12-15(14)2)22-27(25,26)19-13-16(7-9-18(19)21)20(24)23-10-4-3-5-11-23/h6-9,12-13,22H,3-5,10-11H2,1-2H3

InChI Key

GABYSTARTIZKSK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

Origin of Product

United States

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